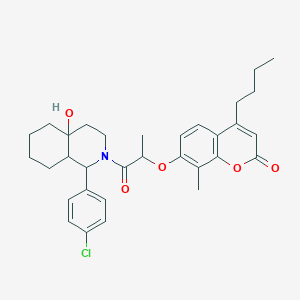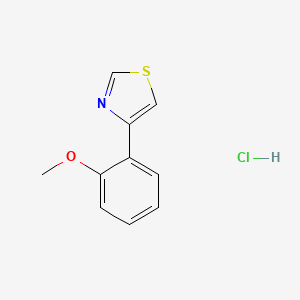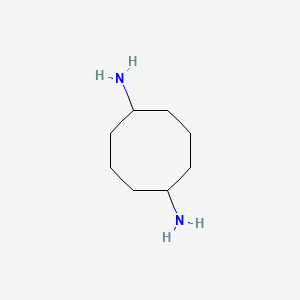
Cyclooctane-1,5-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclooctane-1,5-diamine is an organic compound with the molecular formula C8H18N2 It is a derivative of cyclooctane, where two hydrogen atoms are replaced by amino groups at the 1 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions
Cyclooctane-1,5-diamine can be synthesized through several methods. One common approach involves the dimerization of butadiene, catalyzed by nickel(0) complexes such as nickel bis(cyclooctadiene). This process yields 1,5-cyclooctadiene, which can then be hydrogenated to form cyclooctane. The subsequent introduction of amino groups at the 1 and 5 positions can be achieved through various amination reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves high-pressure and high-temperature conditions to ensure efficient synthesis. Catalysts are used to promote the reaction and increase yield. The specific conditions and catalysts used can vary depending on the desired scale and purity of the final product .
化学反应分析
Types of Reactions
Cyclooctane-1,5-diamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different amine derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield cyclooctane-1,5-dione, while substitution reactions can produce a variety of substituted cyclooctane derivatives .
科学研究应用
Cyclooctane-1,5-diamine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives in treating various diseases.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of cyclooctane-1,5-diamine involves its interaction with specific molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The exact pathways and targets depend on the specific application and the derivatives used .
相似化合物的比较
Similar Compounds
Similar compounds to cyclooctane-1,5-diamine include other cycloalkane diamines such as cyclohexane-1,4-diamine and cycloheptane-1,5-diamine. These compounds share structural similarities but differ in the size of the ring and the position of the amino groups .
Uniqueness
This compound is unique due to its eight-membered ring structure, which provides distinct conformational properties compared to smaller or larger ring systems. This uniqueness makes it valuable for specific applications where the ring size and flexibility are crucial .
属性
CAS 编号 |
1242240-30-7 |
|---|---|
分子式 |
C8H18N2 |
分子量 |
142.24 g/mol |
IUPAC 名称 |
cyclooctane-1,5-diamine |
InChI |
InChI=1S/C8H18N2/c9-7-3-1-4-8(10)6-2-5-7/h7-8H,1-6,9-10H2 |
InChI 键 |
WIOKCTFQOOOTGL-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCCC(C1)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aS,4R,9aS,9bR)-2-(naphthalen-2-yl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B15174655.png)
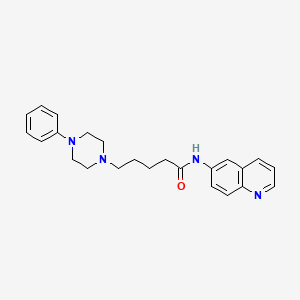
![6-[(2-methylpropan-2-yl)oxycarbonyl]-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepine-2-carboxylic acid](/img/structure/B15174662.png)
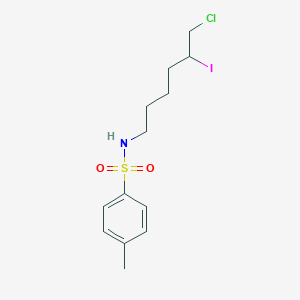
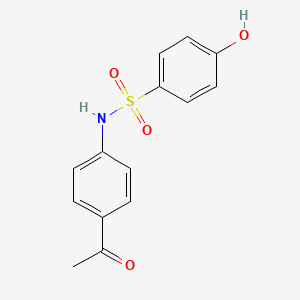
![2-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxyacetamide](/img/structure/B15174709.png)
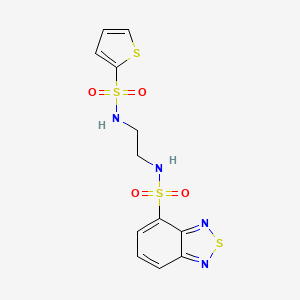
![4-({[(4-fluorophenyl)sulfonyl]amino}methyl)-N-(2-hydroxy-2-phenylethyl)benzamide](/img/structure/B15174720.png)
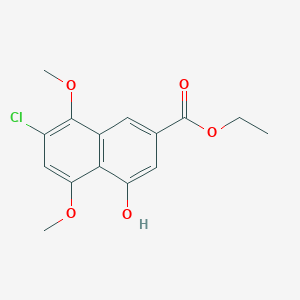
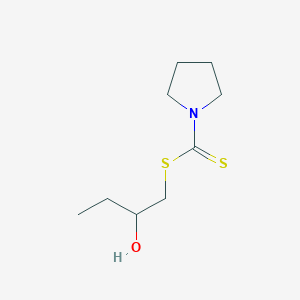
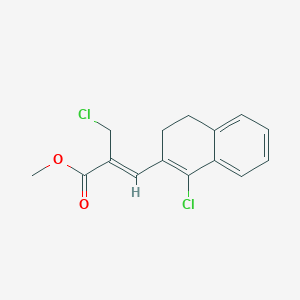
![N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-5'-nitro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B15174750.png)
